molecular formula C13H12N2O B15251416 (2,4-Diaminophenyl)(phenyl)methanone

(2,4-Diaminophenyl)(phenyl)methanone

Cat. No.: B15251416
M. Wt: 212.25 g/mol
InChI Key: BITMROMFVIKBRN-UHFFFAOYSA-N
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Description

(2,4-Diaminophenyl)(phenyl)methanone is an organic compound that belongs to the class of benzophenones It is characterized by the presence of two amino groups at the 2 and 4 positions on the phenyl ring, and a phenyl group attached to the methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Diaminophenyl)(phenyl)methanone typically involves the reaction of 2,4-diaminobenzophenone with various reagents. One common method involves the cyclization of (3,4-diaminophenyl)(phenyl)methanone with cinnamic acid using glycerol as a solvent . Another method includes the reaction of (3,4-diaminophenyl)phenyl methanone with 2-hydroxybenzaldehyde in the presence of sodium sulfate and dry dichloromethane .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate modifications to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: (2,4-Diaminophenyl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino groups can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzophenone derivatives.

Mechanism of Action

The mechanism of action of (2,4-Diaminophenyl)(phenyl)methanone involves its interaction with various molecular targets. For instance, it can form complexes with metal ions, which can enhance its biological activity . The compound’s ability to undergo redox reactions also plays a crucial role in its mechanism of action, particularly in biological systems where it can act as an electron donor or acceptor.

Comparison with Similar Compounds

Uniqueness: (2,4-Diaminophenyl)(phenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form Schiff bases and its potential therapeutic applications make it a compound of significant interest in various research fields.

Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

(2,4-diaminophenyl)-phenylmethanone

InChI

InChI=1S/C13H12N2O/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8H,14-15H2

InChI Key

BITMROMFVIKBRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)N)N

Origin of Product

United States

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